diethyl-(2-hydroxyethyl)-methylazanium
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Overview
Description
L-Alpha-Glycerophosphorylethanolamine is a naturally occurring phospholipid metabolite found in the body. It is primarily present in the brain, liver, and other tissues. This compound plays a crucial role in the biosynthesis of phospholipids, which are essential components of cell membranes. L-Alpha-Glycerophosphorylethanolamine is also known for its potential therapeutic applications, particularly in the maintenance of cognitive function in the elderly .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alpha-Glycerophosphorylethanolamine can be synthesized through various methods. One common approach involves the deacylation of phosphatidylethanolamine using alcoholysis in the presence of a basic ion-exchange resin . This process yields highly pure deacylated glycerophosphorylethanolamine. Another method involves using soya phospholipids powder as a raw material, followed by column chromatography with cation and anion exchange resins, silica gel purification, and decolorization with active carbon .
Industrial Production Methods
Industrial production of L-Alpha-Glycerophosphorylethanolamine typically involves large-scale extraction and purification processes. The use of ion-exchange resins and chromatographic techniques ensures high purity and yield. The industrial methods are designed to be efficient and cost-effective, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
L-Alpha-Glycerophosphorylethanolamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Alpha-Glycerophosphorylethanolamine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.
Scientific Research Applications
L-Alpha-Glycerophosphorylethanolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various phospholipids and other related compounds.
Biology: It plays a role in the study of cell membrane structure and function, as well as in the investigation of metabolic pathways.
Medicine: It is used as an adjunct therapy in the maintenance of cognitive function in the elderly. It has also been studied for its potential neuroprotective effects and its role in treating neurological disorders.
Industry: It is used in the production of dietary supplements and other health-related products.
Mechanism of Action
L-Alpha-Glycerophosphorylethanolamine exerts its effects through various molecular targets and pathways. It is involved in the biosynthesis of phospholipids, which are essential components of cell membranes. The compound can influence cell signaling pathways, including the activation of NF-κB and MAPK signaling pathways . These pathways play a role in inflammation and other cellular processes. Additionally, L-Alpha-Glycerophosphorylethanolamine can be metabolized into other bioactive compounds, further contributing to its effects.
Comparison with Similar Compounds
L-Alpha-Glycerophosphorylethanolamine is similar to other glycerophospholipids, such as:
L-Alpha-Glycerophosphorylcholine: This compound is also involved in the biosynthesis of phospholipids and has similar neuroprotective effects.
L-Alpha-Glycerophosphorylserine: This compound is another phospholipid metabolite with roles in cell membrane structure and function.
Uniqueness
L-Alpha-Glycerophosphorylethanolamine is unique in its specific role in the biosynthesis of phosphatidylethanolamine and its potential therapeutic applications in cognitive function maintenance. Its distinct molecular structure and metabolic pathways set it apart from other similar compounds.
Properties
CAS No. |
13213-99-5 |
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Molecular Formula |
C7H18NO+ |
Molecular Weight |
132.22 g/mol |
IUPAC Name |
diethyl-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C7H18NO/c1-4-8(3,5-2)6-7-9/h9H,4-7H2,1-3H3/q+1 |
InChI Key |
BKMLGCPWXVBXHY-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCO |
Canonical SMILES |
CC[N+](C)(CC)CCO |
Related CAS |
1112-77-2 (iodide) |
Synonyms |
(2-hydroxyethyl)methyldiethylammonium diethylcholine diethylcholine acetate diethylcholine iodide |
Origin of Product |
United States |
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